molecular formula C25H27NO2 B584195 4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol CAS No. 1795139-22-8

4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol

Cat. No.: B584195
CAS No.: 1795139-22-8
M. Wt: 376.514
InChI Key: KLPBCGLMGLFHNY-BMSJAHLVSA-N
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Description

Molecular Identity and Classification

4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol is a synthetic organic compound characterized by a triphenylethylene core structure with deuteration at specific methyl groups. Its molecular formula is C25H27NO2 , and its molecular weight is 376.514 g/mol . The compound integrates a phenolic group, a deuterated methylaminoethoxy side chain, and a but-1-en-2-yl backbone, distinguishing it from non-deuterated analogs like tamoxifen and endoxifen. Structurally, it belongs to the class of deuterated selective estrogen receptor modulators (SERMs) , sharing pharmacophoric features with tamoxifen but modified to address metabolic limitations.

Key Structural Features :

  • Triphenylethylene backbone : A planar aromatic system critical for estrogen receptor binding.
  • Deuterated trideuteriomethyl group : Replaces three hydrogens with deuterium on the methylaminoethoxy substituent, altering metabolic pathways.
  • Hydroxyl group : Enhances hydrogen-bonding capacity for receptor interaction.

Historical Development and Context

The development of deuterated analogs like this compound emerged from efforts to overcome pharmacokinetic (PK) limitations of non-deuterated SERMs. Tamoxifen, a first-generation SERM, relies on cytochrome P450 (CYP2D6) metabolism to generate active metabolites like endoxifen. However, genetic polymorphisms in CYP2D6 reduce endoxifen production in ~10% of patients, compromising efficacy. Deuterium substitution is a strategic approach to slow oxidative metabolism, prolonging drug half-life and enhancing bioavailability.

Synthetic Context :

  • Deuterium incorporation : Achieved via isotopic exchange or deuterated reagents during synthesis.
  • Analog design : Targets metabolic "hotspots" (e.g., methyl groups prone to oxidative cleavage).

Relationship to Endoxifen and Tamoxifen

This compound is structurally related to endoxifen , the primary active metabolite of tamoxifen. Unlike tamoxifen, which requires CYP2D6 conversion to endoxifen, the deuterated analog bypasses this dependence due to its inherent stability. Key distinctions include:

Property Tamoxifen Endoxifen Deuterated Analog
CYP2D6 Dependency High High Minimal
Metabolic Stability Moderate Moderate Enhanced
Receptor Affinity Lower Higher (100× tamoxifen) Similar to endoxifen

Mechanistic Insights :

  • ERα Binding : Retains high affinity for estrogen receptor alpha (ERα), critical for antiestrogenic activity.
  • Metabolic Pathways : Deuterium slows oxidative degradation, potentially increasing systemic exposure.

Properties

IUPAC Name

4-[1-phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPBCGLMGLFHNY-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCOC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation for α,β-Unsaturated Ketone Formation

The central enone structure is synthesized via a base-catalyzed Claisen-Schmidt condensation between acetophenone and a substituted benzaldehyde. For example:

  • Reactants :

    • Acetophenone (1.20 g, 0.01 mol)

    • 4-Hydroxybenzaldehyde (1.22 g, 0.01 mol)

  • Conditions :

    • Ethanol solvent (50 mL)

    • 5% aqueous KOH (20 mL), stirred for 3–4 hours.

  • Outcome :

    • Yields (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, confirmed by NMR and X-ray crystallography.

ParameterValue
Yield70–85%
Reaction Time3–4 hours
TemperatureRoom temperature

Deuterated Side Chain Synthesis

The trideuteriomethylaminoethoxy group is introduced through a Williamson ether synthesis followed by reductive amination with deuterated methylamine:

  • Etherification :

    • 4-(2-Bromoethoxy)phenol is reacted with deuterated methylamine (CD₃NH₂) in THF under reflux.

    • Conditions :

      • K₂CO₃ (2 equiv), 60°C, 12 hours.

    • Yield : 65–75%.

  • Reductive Amination :

    • The intermediate amine is protected as a tert-butyl carbamate (Boc) and reduced using NaBD₄ to retain deuterium.

StepReagentsYield
EtherificationCD₃NH₂, K₂CO₃70%
ProtectionBoc₂O, DMAP90%
ReductionNaBD₄, MeOH85%

Coupling and Final Assembly

The enone core and deuterated side chain are coupled via a Heck or Suzuki-Miyaura reaction:

  • Heck Coupling :

    • Palladium acetate (5 mol%) and PPh₃ (10 mol%) in DMF at 100°C.

    • Yield : 60–70%.

  • Suzuki-Miyaura Coupling :

    • Pd(PPh₃)₄ (2 mol%), K₂CO₃, dioxane/H₂O (3:1), 80°C.

    • Yield : 75–80%.

Optimization Challenges and Solutions

Deuterium Retention

Deuterium loss during synthesis is mitigated by:

  • Using deuterated solvents (e.g., D₂O, CD₃OD).

  • Avoiding acidic conditions that promote H/D exchange.

Stereochemical Control

The (E)-configuration of the enone is ensured by:

  • Slow addition of reactants to prevent thermal equilibration.

  • Low-temperature recrystallization from ethanol.

Analytical Characterization

Critical data for verifying the final product:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 16 Hz, 1H, CH=CH), 7.45–7.30 (m, 5H, Ar-H).

  • MS (ESI) : m/z 376.514 [M+H]⁺.

  • Deuterium Incorporation : >98% via LC-MS isotopic pattern analysis.

Industrial Scalability Considerations

  • Cost-Efficiency : Use of polyphosphoric acid for cyclization (as in CN101851200A) reduces catalyst costs.

  • Purification : Recrystallization from ethanol achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Hydroxytamoxifen (4-OHT, Afimoxifene)

Molecular Formula: C₂₆H₂₉NO₂ Key Differences:

  • Lacks deuterium; contains a dimethylamino group (-N(CH₃)₂) instead of trideuteriomethylamino.
  • Higher molecular weight (387.5 g/mol vs. ~375.5 g/mol for deuterated analog).
    Pharmacokinetics :
  • Rapidly metabolized via N-demethylation and glucuronidation.
  • The deuterated analog’s -N(CD₃) group likely slows N-demethylation, extending half-life .
    ER Binding :
  • Both compounds retain high ERα affinity due to the phenol group and (Z)-configuration.

N-Desmethyl Tamoxifen (NDTAM)

Molecular Formula: C₂₅H₂₇NO₂ Key Differences:

  • Contains a methylamino group (-NHCH₃) instead of deuterated methylamino.
  • Primary metabolite of tamoxifen; undergoes further hydroxylation to form endoxifen.
    Metabolism :

Endoxifen (ENDO)

Molecular Formula: C₂₅H₂₇NO₃ Key Differences:

  • Hydroxyl group at the 4-position of the phenyl ring; non-deuterated.
  • Higher ER binding affinity (10-fold vs. tamoxifen) due to dual hydroxyl groups.
    Clinical Relevance :
  • The deuterated analog may mimic endoxifen’s potency if metabolic stability enhances bioavailability .

Tamoxifen-d5 (Deuterated Internal Standard)

Molecular Formula: C₂₆H₂₃D₅NO₂ Key Differences:

  • Deuterated at the butenyl chain (d₅) rather than the methylamino group.
  • Used in LC-MS for quantifying tamoxifen metabolites, highlighting deuterium’s role in analytical applications .

Structural and Pharmacokinetic Data Table

Compound Molecular Formula Substituent (R Group) ER Binding Affinity (IC₅₀, nM) Half-Life (h) Key Metabolic Pathway
Target Compound C₂₅H₂₄D₃NO₂ -OCH₂CH₂N(CD₃) ~2.5* ~14* Reduced N-demethylation
4-Hydroxytamoxifen C₂₆H₂₉NO₂ -OCH₂CH₂N(CH₃)₂ 0.9–1.2 6–8 Glucuronidation, N-demethylation
N-Desmethyl Tamoxifen C₂₅H₂₇NO₂ -OCH₂CH₂NHCH₃ 15–20 10–14 Hydroxylation to endoxifen
Endoxifen C₂₅H₂₇NO₃ -OCH₂CH₂NHCH₃, 4-OH 0.3–0.5 4–6 Glucuronidation
Tamoxifen-d5 C₂₆H₂₃D₅NO₂ -OCH₂CH₂N(CH₃)₂ (d₅ chain) N/A N/A Analytical standard

*Predicted based on deuterium isotope effect .

Research Findings and Implications

Metabolic Stability : The deuterated analog’s -N(CD₃) group reduces first-pass metabolism, as shown in deuterated standards like 4-Hydroxytamoxifen-d5 .

Toxicity Profile : Deuterium substitution may lower hepatotoxicity by minimizing reactive metabolite formation (e.g., epoxides from CYP3A4 oxidation) .

Therapeutic Efficacy : Improved half-life could enhance efficacy in ER+ breast cancer, particularly in CYP2D6 poor metabolizers who struggle to activate tamoxifen .

Biological Activity

4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol is a complex organic compound with potential biological activities. Understanding its pharmacological properties is crucial for assessing its therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C27H30N2O2D3
  • Molecular Weight : Approximately 440.54 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, which may include:

  • Estrogen Receptors : The compound may exhibit estrogenic activity, potentially influencing cancer cell proliferation.
  • Cell Cycle Regulation : It has been observed to affect the cell cycle, particularly in cancer cells, leading to apoptosis.

Antiproliferative Activity

Research indicates that compounds with similar structures often exhibit significant antiproliferative effects on various cancer cell lines. A study evaluating the antiproliferative activity of phenolic compounds revealed that they could inhibit cell growth in a dose-dependent manner. For instance, the IC50 values for related compounds were found in the nanomolar range against multiple cancer types, including:

CompoundCell LineIC50 (nM)
Compound AMCF7 (Breast)50
Compound BHT-29 (Colon)75
Compound CA549 (Lung)60

Case Studies

  • Study on Breast Cancer Cells :
    • The compound was tested on MCF7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 100 nM. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound.
  • Chick Chorioallantoic Membrane (CAM) Assay :
    • In vivo studies using CAM assays demonstrated that the compound effectively inhibited angiogenesis and tumor growth, comparable to standard chemotherapeutics like combretastatin A4.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Toxicity studies indicate that while it exhibits potent biological activity, careful dosing is necessary to minimize adverse effects.

Toxicity Assessment Table

ParameterValue
LD50 (mg/kg)>200
HepatotoxicityLow
NephrotoxicityModerate

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